Cas no 112030-46-3 (3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine)

3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine structure
112030-46-3 structure
商品名:3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine
CAS番号:112030-46-3
MF:C15H12ClNO
メガワット:257.714882850647
CID:5690277
PubChem ID:1489662

3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine 化学的及び物理的性質

名前と識別子

    • CCG-285683
    • MLS000540922
    • 1M-316S
    • CHEMBL551604
    • SCHEMBL12206705
    • AKOS005083147
    • SMR000125980
    • HMS2287H20
    • 112030-46-3
    • 3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine
    • 2H-1,4-Benzoxazine, 3-(4-chlorophenyl)-6-methyl-
    • 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine
    • インチ: 1S/C15H12ClNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
    • InChIKey: MVFYNYBOUMHDPN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1COC2C=CC(C)=CC=2N=1

計算された属性

  • せいみつぶんしりょう: 257.0607417g/mol
  • どういたいしつりょう: 257.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 21.6Ų

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • ゆうかいてん: 109 °C(Solv: ethyl acetate (141-78-6))
  • ふってん: 386.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 4.08±0.20(Predicted)

3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672892-20mg
3-(4-Chlorophenyl)-6-methyl-2H-benzo[b][1,4]oxazine
112030-46-3 98%
20mg
¥1264.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672892-1mg
3-(4-Chlorophenyl)-6-methyl-2H-benzo[b][1,4]oxazine
112030-46-3 98%
1mg
¥464.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672892-2mg
3-(4-Chlorophenyl)-6-methyl-2H-benzo[b][1,4]oxazine
112030-46-3 98%
2mg
¥495.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672892-5mg
3-(4-Chlorophenyl)-6-methyl-2H-benzo[b][1,4]oxazine
112030-46-3 98%
5mg
¥529.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672892-10mg
3-(4-Chlorophenyl)-6-methyl-2H-benzo[b][1,4]oxazine
112030-46-3 98%
10mg
¥862.00 2024-08-09

3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine 関連文献

3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazineに関する追加情報

Introduction to 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine (CAS No. 112030-46-3)

3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine (CAS No. 112030-46-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine features a benzene ring substituted with a chlorine atom and a methyl group, along with a benzoxazine moiety, making it a promising candidate for various pharmacological studies.

The synthesis of 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine typically involves multi-step reactions, including the formation of the benzoxazine ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic and industrial settings. The ability to synthesize 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine with high purity and yield is crucial for its application in drug discovery and development.

In terms of its biological activity, 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine has been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a valuable lead compound for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine has also been explored for its neuroprotective effects. Research has demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS) levels.

The pharmacokinetic properties of 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine have also been studied to assess its suitability as a drug candidate. Preclinical studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a successful therapeutic agent.

In addition to its therapeutic potential, 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine has been used as a tool compound in chemical biology research. Its unique structure allows it to serve as a scaffold for the design and synthesis of novel compounds with enhanced biological activities. This versatility has led to its application in high-throughput screening (HTS) assays to identify new drug leads for various diseases.

The safety profile of 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine is another important aspect that has been extensively evaluated. Toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine (CAS No. 112030-46-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and neuroprotective properties make it an attractive candidate for drug development in areas such as inflammatory diseases and neurodegenerative disorders. Ongoing research continues to uncover new insights into the mechanisms of action and potential clinical uses of this compound, highlighting its significance in the field of medicinal chemistry.

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